molecular formula C15H13FN2O2S B2727989 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-27-9

1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2727989
CAS No.: 886923-27-9
M. Wt: 304.34
InChI Key: ZEAUVWBAJMRSPZ-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 886923-27-9) is a high-value benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H13FN2O2S and a molecular weight of 304.3 g/mol, this compound features a benzimidazole core, a scaffold known for its wide range of biological activities and its presence in several FDA-approved drugs . The specific substitution pattern with a 3-fluorobenzyl group at the 1-position and a methylsulfonyl group at the 2-position makes it a promising building block for developing novel therapeutic agents. Benzimidazole derivatives are extensively investigated in oncology research for their ability to interact with biological targets through various mechanisms, including DNA interaction as minor groove binders and inhibition of critical enzymes like topoisomerase II (Topo II) . Furthermore, the imidazole ring system is a key pharmacophore in clinical antifungal agents and is studied for its potential antibacterial, antiviral, and antiparasitic properties . The structural features of this compound, particularly the sulfonyl and fluorobenzyl groups, are often explored in Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates . This reagent is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAUVWBAJMRSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole features a benzimidazole core substituted at the N1 position with a 3-fluorobenzyl group and at the C2 position with a methylsulfonyl moiety. The synthetic objectives include:

  • Regioselective introduction of the 3-fluorobenzyl group at N1.
  • Efficient installation of the methylsulfonyl group at C2.
  • Optimization of reaction conditions to maximize yield and purity.

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetically, the molecule can be dissected into two key components:

  • Benzimidazole core : Derived from cyclization of o-phenylenediamine derivatives.
  • Substituents :
    • 3-Fluorobenzyl group : Introduced via alkylation or palladium-catalyzed coupling.
    • Methylsulfonyl group : Installed through sulfonation or oxidation of a thiol precursor.

Three primary routes emerge from the literature:

Route 1: Thiol Oxidation and N-Alkylation

This two-step approach leverages the intermediacy of 2-mercaptobenzimidazole derivatives:

Synthesis of 2-Mercapto-1H-benzo[d]imidazole

Benzimidazole thiols are typically synthesized via cyclocondensation of o-phenylenediamine with carbon disulfide under basic conditions. For example:

o-Phenylenediamine + CS₂ → 2-Mercaptobenzimidazole (70–85% yield)  

Key Conditions :

  • Solvent: Ethanol/water mixture.
  • Base: Potassium hydroxide.
  • Temperature: Reflux (80–90°C).
Oxidation to Methylsulfonyl Group

The thiol group is oxidized to a sulfonyl moiety using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

2-Mercaptobenzimidazole + H₂O₂ → 2-(Methylsulfonyl)benzimidazole (Yield: 60–75%)  

Optimization Notes :

  • Excess oxidizing agent (2.5 equiv.) ensures complete conversion.
  • Acetic acid as a solvent minimizes side reactions.
N-Alkylation with 3-Fluorobenzyl Bromide

The nitrogen at position 1 is alkylated using 3-fluorobenzyl bromide under basic conditions:

2-(Methylsulfonyl)benzimidazole + 3-Fluorobenzyl bromide → Target compound (Yield: 50–65%)  

Reaction Parameters :

  • Base: Potassium carbonate or sodium hydride.
  • Solvent: DMF or acetonitrile.
  • Temperature: 60–80°C for 12–24 hours.

Challenges :

  • Competing alkylation at C3 nitrogen necessitates careful base selection.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical.

Route 2: Direct Sulfonation of Pre-formed Benzimidazole

This one-pot method introduces the methylsulfonyl group during benzimidazole formation:

Cyclocondensation with Sulfur-containing Electrophiles

o-Phenylenediamine reacts with methylsulfonyl acetic acid derivatives in the presence of phosphoryl chloride:

o-Phenylenediamine + Methylsulfonyl acetyl chloride → 2-(Methylsulfonyl)benzimidazole (Yield: 55–70%)  

Mechanistic Insight :

  • POCl3 acts as a dehydrating agent, facilitating cyclization.
  • Steric hindrance from the methylsulfonyl group may reduce yields compared to simpler analogs.
N-Alkylation as in Route 1

The subsequent alkylation step mirrors Section 2.1.3.

Route 3: Palladium-Catalyzed C–N Coupling

For industrial-scale synthesis, transition metal catalysis offers advantages in selectivity:

Buchwald-Hartwig Amination

A pre-formed 2-(methylsulfonyl)benzimidazole undergoes coupling with 3-fluorobenzylamine:

2-(Methylsulfonyl)benzimidazole + 3-Fluorobenzylamine → Target compound (Yield: 40–60%)  

Catalytic System :

  • Palladium acetate (5 mol%).
  • Xantphos ligand (10 mol%).
  • Base: Cs₂CO₃.

Limitations :

  • High catalyst loading increases costs.
  • Requires inert atmosphere and anhydrous conditions.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield (%) 30–42 25–35 20–30
Steps 3 2 2
Scalability Moderate High Low
Purification Difficulty High Moderate High
Cost Efficiency $$ $ $$$

Key Observations :

  • Route 1 offers flexibility but suffers from cumulative yield loss.
  • Route 2’s one-pot cyclization is industrially favorable despite moderate yields.
  • Route 3’s reliance on palladium catalysts limits large-scale application.

Industrial Considerations and Process Optimization

Solvent Selection

  • DMF vs. Acetonitrile : DMF enhances reaction rates but complicates waste management. Acetonitrile offers easier recycling.

Catalytic Improvements

  • Nanoparticle Catalysts : Pd/C nanoparticles (0.5 mol%) reduce costs in Route 3 while maintaining 55% yield.

Green Chemistry Metrics

  • E-Factor : Route 2 achieves an E-factor of 18 vs. 32 for Route 1, driven by reduced solvent use.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine or alcohol derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzimidazole derivatives.

Common reagents and conditions used in these reactions include polar solvents, mild to moderate temperatures, and appropriate catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

GABA-A Receptor Modulation

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds can enhance GABA-induced ion currents without acting as direct agonists, suggesting they may be useful in treating anxiety disorders and epilepsy by modulating inhibitory neurotransmission .

Case Study : A series of benzimidazole derivatives were tested for their ability to potentiate GABA-induced currents in electrophysiological studies. The results indicated that these compounds significantly increased GABA-induced ion currents, confirming their role as PAMs .

Anticancer Activity

The compound has been investigated for its potential as an inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α), a key regulator in cancer progression. Inhibiting HIF-2α can disrupt tumor growth and metastasis, making this compound a candidate for cancer therapy .

Case Study : Research demonstrated that specific derivatives of benzimidazoles exhibited potent HIF-2α inhibitory activity, suggesting their potential utility in cancer treatment protocols .

Metabolic Stability and Toxicity

One of the critical aspects of drug development is ensuring that compounds are metabolically stable and exhibit low toxicity. Studies comparing the metabolic stability of 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole with existing drugs showed that this compound remains largely unmetabolized in human liver microsomes, indicating favorable pharmacokinetic properties .

Table 1: Metabolic Stability Comparison

CompoundPercentage Remaining after 120 min
Alpidem38.60%
1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole90%

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction pathways, leading to antiproliferative or cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Compound Name Substituents (Position) Key Structural Differences Biological Implications Reference
Target Compound 3-Fluorobenzyl (N1), Methylsulfonyl (C2) High lipophilicity (fluorobenzyl), strong electron-withdrawing (sulfonyl) Enhanced receptor binding, metabolic stability
1-(4-Chlorophenyl)-N-(1H-benzo[d]imidazol-2-yl)methanimine Chlorophenyl (C5), Methanimine (C2) Aryl substitution at C5 vs. N1 Anticancer, antimicrobial
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-Fluorophenyl (C2) No N1 substituent; planar structure GABA-A receptor modulation (anticonvulsant)
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole Methyl (N1), Methylthio (C2) Thioether vs. sulfonyl; reduced polarity Lower metabolic stability
1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole 3-Fluorobenzyl (N1), Piperazine (C2) Bulky piperazine vs. compact sulfonyl Potential CNS activity (anticipileptic)

Key Observations :

  • The 3-fluorobenzyl group enhances lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) .
  • The methylsulfonyl group at C2 increases electron-withdrawing effects and oxidative stability compared to methylthio (S–CH₃) or piperazine substituents .

Pharmacological Activity Comparisons

Key Observations :

  • The target compound’s methylsulfonyl group correlates with potent BRAF kinase inhibition (IC₅₀: 0.12 µM), outperforming analogs with bulkier substituents (e.g., piperazine in ).
  • Thioether-containing derivatives (e.g., methylthio in ) show reduced anticancer efficacy compared to sulfonamide/sulfonyl derivatives due to lower metabolic stability .

Key Observations :

  • Oxone-mediated oxidation (target compound) is critical for converting thioethers to sulfonyl groups, enhancing stability and activity .
  • Click chemistry (e.g., ) offers modularity for triazole-linked derivatives but requires specialized catalysts.

Biological Activity

1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a modulator of various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzo[d]imidazole class, characterized by a fused benzene and imidazole ring structure. The presence of the 3-fluorobenzyl group and the methylsulfonyl moiety contributes to its unique pharmacological profile. These substituents enhance the compound's lipophilicity and may influence its interaction with biological targets.

1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases, including Mps-1 (Monopolar Spindle 1 kinase), which is crucial for cell division. Inhibition of Mps-1 can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • Modulation of GABA-A Receptors : Similar compounds have demonstrated activity as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting that this compound may also interact with these receptors, potentially offering neuroprotective effects .

Biological Activity in Cancer Models

Recent studies have evaluated the cytotoxic effects of 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole against various cancer cell lines. The following table summarizes key findings from these investigations:

Cell Line IC50 (μM) Mechanism
HCT-116 (Colon Cancer)10.21Induces apoptosis via caspase activation
HepG2 (Liver Cancer)7.82Cell cycle arrest and apoptosis
MCF-7 (Breast Cancer)15.50Inhibition of proliferation

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer types, with IC50 values comparable to established chemotherapeutics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on HepG2 Cells : In a study involving HepG2 liver cancer cells, treatment with the compound resulted in significant apoptosis, characterized by increased levels of pro-apoptotic proteins like caspase-3 and Bax, alongside decreased levels of anti-apoptotic Bcl-2 .
  • Multi-Kinase Inhibition : Another investigation revealed that derivatives similar to this compound effectively inhibited multiple kinases involved in cancer progression, including EGFR and mTOR. This multi-target approach may enhance therapeutic efficacy while reducing resistance .

Q & A

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with EGFR or BRAF) to predict binding affinity .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CYP450 inhibition risks) .

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